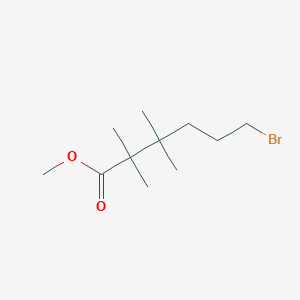
Methyl 6-bromo-2,2,3,3-tetramethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-bromo-2,2,3,3-tetramethylhexanoate is an organic compound with the molecular formula C11H21BrO2. It is a derivative of hexanoic acid, where the hexanoate chain is substituted with a bromine atom and four methyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-2,2,3,3-tetramethylhexanoate typically involves the bromination of a precursor compound. One common method is the bromination of 2,2,3,3-tetramethylhexanoic acid, followed by esterification with methanol. The reaction conditions often include the use of bromine (Br2) as the brominating agent and a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-2,2,3,3-tetramethylhexanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.
Major Products
Substitution: Formation of methyl 6-hydroxy-2,2,3,3-tetramethylhexanoate or methyl 6-cyano-2,2,3,3-tetramethylhexanoate.
Reduction: Formation of 6-bromo-2,2,3,3-tetramethylhexanol.
Oxidation: Formation of 6-bromo-2,2,3,3-tetramethylhexanoic acid.
Scientific Research Applications
Methyl 6-bromo-2,2,3,3-tetramethylhexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with brominated functional groups.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-2,2,3,3-tetramethylhexanoate involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloro-2,2,3,3-tetramethylhexanoate
- Methyl 6-iodo-2,2,3,3-tetramethylhexanoate
- Methyl 6-fluoro-2,2,3,3-tetramethylhexanoate
Uniqueness
Methyl 6-bromo-2,2,3,3-tetramethylhexanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is larger and more polarizable, making it more reactive in substitution and elimination reactions. This unique reactivity makes it a valuable compound in synthetic organic chemistry.
Properties
CAS No. |
88255-59-8 |
|---|---|
Molecular Formula |
C11H21BrO2 |
Molecular Weight |
265.19 g/mol |
IUPAC Name |
methyl 6-bromo-2,2,3,3-tetramethylhexanoate |
InChI |
InChI=1S/C11H21BrO2/c1-10(2,7-6-8-12)11(3,4)9(13)14-5/h6-8H2,1-5H3 |
InChI Key |
JOYCUQHHZXKODH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCBr)C(C)(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















